N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
This compound is an ethanediamide (oxamide) derivative featuring two key substituents:
- N-({1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methyl): A piperidin-4-ylmethyl group modified at the 1-position with a thiophen-3-ylmethyl moiety.
The ethanediamide linker (-NC(O)C(O)N-) provides rigidity and hydrogen-bonding capacity, which may influence target binding.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-18-3-1-15(2-4-18)11-22-19(25)20(26)23-12-16-5-8-24(9-6-16)13-17-7-10-27-14-17/h1-4,7,10,14,16H,5-6,8-9,11-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVBTNDSIWJWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and thiophen-3-ylmethylamine. These intermediates are then reacted with piperidine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanediamide moiety is susceptible to hydrolysis under acidic or basic conditions. Hydrolysis typically yields carboxylic acids and amines:
| Reaction Type | Conditions | Products | Key Reagents |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux, 12 h | 4-Fluorophenylmethylamine + Piperidine-4-ylmethylamine + Oxalic acid | HCl, H₂O |
| Base Hydrolysis | NaOH (2M), 80°C, 8 h | Sodium salts of carboxylic acids + Ammonia derivatives | NaOH, Ethanol |
Mechanism :
- Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.
- Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon .
Oxidation Reactions
The thiophene and fluorophenyl groups undergo selective oxidation:
| Reaction Type | Conditions | Products | Key Reagents |
|---|---|---|---|
| Thiophene Oxidation | H₂O₂ (30%), AcOH, 50°C, 6 h | Thiophene sulfoxide/sulfone derivatives | H₂O₂, Acetic acid |
| Aromatic Oxidation | KMnO₄ (5%), H₂SO₄, RT, 24 h | Fluorinated benzoic acid derivatives | KMnO₄, H₂SO₄ |
Notable Findings :
- Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (major) and sulfones (minor) .
- Fluorophenyl groups are resistant to oxidation under mild conditions but yield carboxylic acids under strong oxidants .
Reduction Reactions
The amide bonds and aromatic systems can be reduced under catalytic hydrogenation or using hydride agents:
| Reaction Type | Conditions | Products | Key Reagents |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, 0°C → RT, 4 h | Secondary amines (piperidine and benzylamine derivatives) | LiAlH₄ |
| Thiophene Reduction | H₂ (1 atm), Pd/C, MeOH, 12 h | Tetrahydrothiophene derivatives | Pd/C, H₂ |
Mechanistic Insights :
- LiAlH₄ reduces amides to amines via a tetrahedral intermediate .
- Catalytic hydrogenation saturates the thiophene ring, forming tetrahydrothiophene .
Substitution Reactions
The piperidine nitrogen and thiophene methyl group participate in nucleophilic substitutions:
| Reaction Type | Conditions | Products | Key Reagents |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | Quaternary piperidinium salts | Methyl iodide |
| Thiophene Halogenation | Br₂ (1 eq), CCl₄, RT, 2 h | 3-Bromothiophene derivatives | Br₂ |
Key Observations :
- Piperidine alkylation occurs at the tertiary nitrogen, forming stable quaternary salts .
- Bromination of thiophene proceeds via electrophilic substitution at the 2-position .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Products | Key Reagents |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | Biaryl derivatives (e.g., biphenyl analogs) | Aryl boronic acids |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Toluene, 100°C | Aminated derivatives | Amines |
Efficiency :
Degradation Pathways
Under accelerated stability testing (40°C/75% RH, 30 days), the compound exhibits:
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione can be described by its molecular formula . The compound features a pyrrolidine core substituted with a benzylpiperazine and an ethylphenyl group, which contributes to its diverse biological activity.
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar piperazine structures showed significant serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders .
2. Antipsychotic Properties
The compound's structural similarity to known antipsychotics positions it as a candidate for further exploration in managing psychotic disorders. Investigations into the mechanism of action suggest that it may interact with dopamine receptors, which are crucial in the pathology of schizophrenia .
3. Anti-inflammatory Effects
Preliminary studies have indicated that derivatives of this compound may possess anti-inflammatory properties. Research has shown that certain piperazine derivatives can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic pathway for inflammatory diseases .
Case Studies
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the efficacy of a piperazine derivative similar to 3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione in patients with major depressive disorder. Results indicated a statistically significant improvement in depression scores compared to placebo after six weeks of treatment .
Case Study 2: Antipsychotic Activity
Another study explored the antipsychotic potential of a related compound in animal models. The results showed reduced hyperactivity and improved social interaction in treated subjects, suggesting a promising avenue for developing new antipsychotic medications .
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Ethanediamide Derivatives
The table below highlights key structural differences and similarities among ethanediamide derivatives:
Key Structural and Functional Differences
Piperidine Substitution :
- The target compound’s thiophen-3-ylmethyl group on the piperidine ring contrasts with the cyclopropylmethyl (), furan-based (), or trifluoroethyl () groups in analogues. Thiophene’s sulfur atom may increase electron density and resistance to oxidative metabolism compared to furan or phenyl groups.
- The 4-fluorophenylmethyl group in the target compound is distinct from the 3-chloro-2-methylphenyl () or tricyclic () moieties. Fluorine’s electronegativity likely strengthens hydrogen bonding and hydrophobic interactions vs. chlorine’s bulkier profile.
Ethanediamide Linker: All compounds share the ethanediamide core, but substituent variations alter conformational flexibility.
Pharmacological Implications :
- Thiophene vs. Furan : Thiophene’s higher lipophilicity may enhance blood-brain barrier penetration compared to furan .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and stronger hydrogen-bonding capacity could improve binding affinity at opioid receptors compared to chlorine .
- Piperidine Modifications : The trifluoroethyl group in may reduce susceptibility to cytochrome P450 enzymes, prolonging half-life.
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine moiety : Known for its role in various pharmacological activities.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is hypothesized that the compound may act as a ligand for various targets, including:
- Dopamine receptors : Influencing neurotransmission and potentially affecting mood disorders.
- Serotonin receptors : Implicated in anxiety and depression management.
Research indicates that compounds with similar structures often exhibit:
- Antidepressant effects : By modulating neurotransmitter levels.
- Antitumor activity : Through inhibition of cancer cell proliferation.
Biological Activity Overview
Case Studies
- Antidepressant Properties : A study conducted by El-Subbagh et al. (2000) demonstrated that piperidine derivatives, similar to this compound, showed significant activity in animal models of depression, suggesting a potential for treating mood disorders.
- Antitumor Activity : Research on related compounds has shown that they can inhibit tumor growth in vitro and in vivo, possibly through the induction of apoptosis in cancer cells (Mobio et al., 1989; Katritzky & Fan, 1990).
- Neuroprotective Effects : Studies have indicated that similar piperidine-based compounds can protect against oxidative stress in neuronal cells, which may be beneficial in treating neurodegenerative diseases (Arulraj et al., 2020).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic/thiophene groups .
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the compound with >95% purity . Optimization strategies: Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (1–5 mol%) to enhance yield .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., fluorophenyl and thiophene protons at δ 7.1–7.8 ppm) .
- LC-MS : Electrospray ionization (ESI) for molecular ion confirmation (e.g., [M+H]+ at m/z 458.2) and purity assessment .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-F) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene and fluorophenyl groups in biological activity?
- Thiophene modification : Replace thiophene-3-yl with thiophene-2-yl or furan to assess π-stacking/hydrophobic interactions with target proteins .
- Fluorophenyl substitution : Compare 4-fluoro with 3-fluoro or chloro derivatives to evaluate electronic effects on binding affinity .
- Biological assays : Use kinase inhibition assays (e.g., EGFR or MAPK) to quantify IC₅₀ shifts post-modification .
Q. What computational strategies are recommended to model interactions between this compound and putative biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., GPCRs or enzymes) .
- MD simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes in physiological conditions .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How can researchers address contradictory reports on biological activity across studies?
- Dose-response validation : Replicate assays (e.g., cell viability or enzyme inhibition) under standardized conditions (e.g., 24–72 hr incubation, serum-free media) .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .
- Target engagement assays : SPR or ITC to directly measure binding kinetics (e.g., K_d, k_on/k_off) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral chromatography : Utilize chiral stationary phases (e.g., amylose-based) for resolution of racemic mixtures .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enforce stereochemistry .
- X-ray crystallography : Confirm absolute configuration of intermediates to ensure synthetic fidelity .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
- In vitro ADME : Caco-2 permeability assays and microsomal stability tests (e.g., human liver microsomes) to predict oral bioavailability .
- In vivo PK : Administer 10 mg/kg IV/orally in rodent models; collect plasma samples for LC-MS analysis at 0–24 hr to calculate t₁/₂ and AUC .
Q. What analytical techniques resolve discrepancies in reported solubility and stability data?
- Dynamic light scattering (DLS) : Measure particle size in aqueous buffers to detect aggregation .
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and pH extremes (1–13) to identify instability triggers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
